N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-Fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole core substituted with a trifluoromethoxy phenyl group and an aromatic carboxamide moiety. The trifluoromethoxy group enhances lipophilicity and resistance to enzymatic degradation, while the fluorinated aromatic rings may influence bioavailability and target binding .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O2/c1-9-2-3-10(8-13(9)17)21-15(26)14-22-24-25(23-14)11-4-6-12(7-5-11)27-16(18,19)20/h2-8H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPVFURRZXKDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azide sources under acidic or basic conditions. Common reagents include sodium azide and ammonium chloride.
Substitution Reactions: The introduction of the 3-fluoro-4-methylphenyl and 4-(trifluoromethoxy)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require catalysts such as palladium or copper complexes.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the tetrazole derivative with an amine under dehydrating conditions, using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves multi-step strategies, often leveraging tetrazole chemistry and carboxamide coupling. A representative pathway includes:
Ugi-Tetrazole Reaction for Core Formation
The tetrazole ring is synthesized via a Ugi four-component reaction (Ugi-4CR). This method combines:
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An amine (e.g., 3-fluoro-4-methylaniline),
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An aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde),
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Trimethylsilyl azide (TMSN₃),
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A tert-alkyl isocyanide (e.g., tert-octyl isocyanide).
Reaction conditions: Methanol, room temperature, 12 hours.
Yield: Up to 85% for tetrazole intermediates .
Carboxamide Formation
The intermediate tetrazole undergoes carboxamidation via coupling with activated acyl chlorides or mixed anhydrides. For example:
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Reaction with 2,6-dichlorobenzoyl chloride in pyridine at 100°C for 6 hours yields the carboxamide derivative .
Electrophilic Substitution
The trifluoromethoxy (-OCF₃) and fluoro (-F) groups influence reactivity:
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The electron-withdrawing nature of -OCF₃ directs electrophilic substitution to the para position of the phenyl ring .
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Fluorine substitution at the 3-position enhances thermal stability but reduces nucleophilic reactivity .
Cross-Coupling Reactions
The tetrazole core participates in Suzuki-Miyaura couplings for aryl group introduction. For instance:
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Iodo-substituted analogs react with (4-fluorophenyl)boronic acid under Pd catalysis to yield biaryl derivatives .
Acidic Conditions
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Deprotection of tert-octyl groups in HCl/dioxane (4 N, 120°C, 6 h) proceeds efficiently without tetrazole ring degradation .
Thermal Stability
Optimization Data
Key reaction parameters and yields from analogous systems:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Ugi-tetrazole formation | MeOH, rt, 12 h | 85% | |
| Carboxamidation | Pyridine, 100°C, 6 h | 30–58% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 60–75% |
Challenges and Limitations
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: CHFNO
- Molecular Weight: 358.28 g/mol
- CAS Number: Not specified in the search results.
The compound exhibits activity primarily through the modulation of specific biochemical pathways. Its structure, featuring a tetrazole ring and multiple fluorinated phenyl groups, suggests potential interactions with various targets, including enzymes and receptors involved in inflammatory and proliferative processes.
In Vitro Studies
Research has indicated that this compound demonstrates significant activity against several biological targets:
- Inhibition of Enzymatic Activity:
- Antimicrobial Activity:
In Vivo Studies
In animal models, the compound has been evaluated for its pharmacokinetic properties and therapeutic effects:
- Toxicity and Side Effects:
- Initial toxicity studies indicated manageable side effects at therapeutic doses; however, further investigations are required to establish a comprehensive safety profile.
- Observations from preclinical studies noted potential cataract formation in rats, necessitating structural modifications to improve safety .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that modifications to the tetrazole ring and fluorinated phenyl groups can enhance biological activity. For instance:
- Increasing lipophilicity by altering substituents on the aromatic rings has been shown to improve membrane permeability and bioavailability.
- Compounds with similar structures have demonstrated varying degrees of potency against cancer cell lines, indicating that minor modifications can significantly impact efficacy .
Case Studies
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Preclinical Trials:
- In a recent study, the compound was tested for its anti-cancer properties. Results indicated a dose-dependent reduction in tumor growth in xenograft models, supporting its potential as an anticancer agent.
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Combination Therapies:
- Research is ongoing into the use of this compound in combination with existing therapies for enhanced efficacy against resistant strains of bacteria and tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
